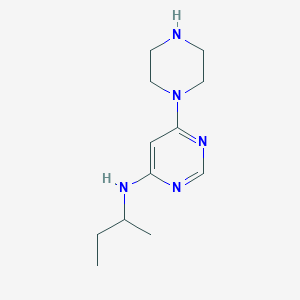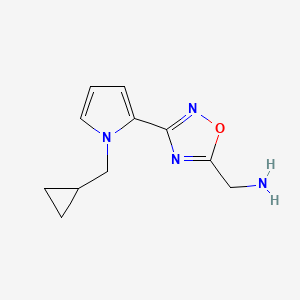
(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Übersicht
Beschreibung
(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, also known as CPMP, is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research. CPMP is a cyclic amine that is composed of a five-membered ring structure containing a nitrogen atom and three carbon atoms. It is a versatile compound that can be used as a building block for the synthesis of more complex molecules, and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of more complex molecules, such as peptides, nucleotides, and other biologically active compounds. It has also been used as a substrate for enzymatic reactions, as a ligand for protein-protein interactions, and as a tool for studying the structure and function of proteins. Additionally, this compound has been used in drug discovery, as a fluorescent probe for imaging, and as a model compound for studying the properties of other cyclic amines.
Wirkmechanismus
The exact mechanism of action of (3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is not yet fully understood. However, it is believed that the cyclic structure of this compound allows it to interact with proteins in a variety of ways. It has been shown to bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it has been shown to modulate the activity of enzymes, receptors, and other proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. Additionally, it has been found to modulate the activity of receptors involved in the regulation of gene expression, and to modulate the activity of ion channels. Furthermore, it has been found to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics, and to modulate the activity of enzymes involved in the metabolism of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable and has low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very reactive, which can limit its use in certain types of reactions.
Zukünftige Richtungen
The potential applications of (3-(1-(cyclopropylmethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine are still being explored. Some potential future directions for research include its use as a drug delivery system, as an imaging agent, and as a tool for studying the structure and function of proteins. Additionally, further research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments could yield new insights into its potential applications.
Eigenschaften
IUPAC Name |
[3-[1-(cyclopropylmethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-6-10-13-11(14-16-10)9-2-1-5-15(9)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKNTSMJWVGDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C2C3=NOC(=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



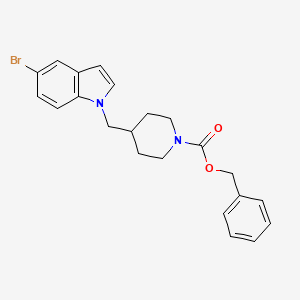

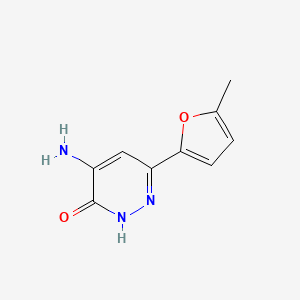
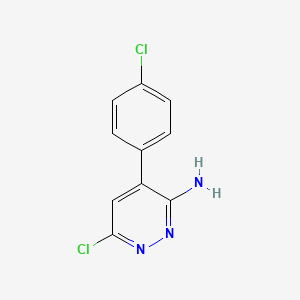
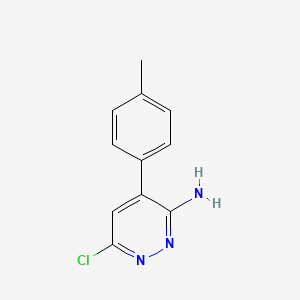
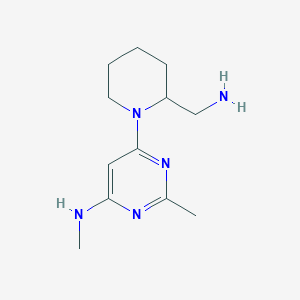

![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)


![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
![1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine](/img/structure/B1475647.png)
